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Executive Summary

In the high-stakes domain of pharmaceutical impurity profiling, N-lsopropyl Carvedilol (CAS:
1246819-01-1) represents a critical process-related impurity.[1][2] Arising typically from the
unintended alkylation of the secondary amine in Carvedilol, this impurity poses challenges in
both synthesis control and downstream purification.

This guide provides a rigorous technical framework for the identification, structural elucidation,
and control of N-Isopropyl Carvedilol. It is designed for analytical scientists and process
chemists, moving beyond basic detection to establishing definitive structural proof and causal

origin.

Part 1: Theoretical Origin & Synthetic Logic
The Mechanism of Formation

Carvedilol acts as a secondary amine. The formation of N-lIsopropyl Carvedilol is classically
attributed to N-alkylation or Reductive Amination.

o Pathway A (Reductive Amination - Most Probable): This occurs when Carvedilol is exposed
to Acetone (a common solvent for crystallization or cleaning) in the presence of a reducing
environment (e.g., residual hydrides or catalytic hydrogenation conditions). The secondary

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b600939?utm_src=pdf-interest
https://www.benchchem.com/product/b600939?utm_src=pdf-body
https://www.daicelpharmastandards.com/product-category/carvedilol/
https://www.jocpr.com/articles/synthesis-and-characterization-of-potential-impurities-in-key-intermediates-of-carvedilol-a-badrenergic-receptor.pdf
https://www.benchchem.com/product/b600939?utm_src=pdf-body
https://www.benchchem.com/product/b600939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

amine reacts with acetone to form a Schiff base (imine/enamine), which is subsequently
reduced to the N-isopropyl tertiary amine.

o Pathway B (Direct Alkylation): Reaction with an isopropyl halide (e.g., 2-bromopropane) if
used in the facility, though this is less common in standard Carvedilol synthesis routes.

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the Carvedilol API into the N-Isopropyl
impurity via the Acetone-Adduct pathway.
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Figure 1: Mechanism of N-Isopropyl Carvedilol formation via reductive amination of the

secondary amine core.

Part 2: Chromatographic Isolation (LC-UV-MS)

To elucidate the structure, the impurity must first be resolved from the parent API. N-Isopropyl
Carvedilol, being a tertiary amine with an additional alkyl group, exhibits higher lipophilicity
than Carvedilol.

HPLC/UPLC Method Parameters

The following protocol ensures baseline separation (Resolution > 2.0).
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Parameter

Specification

Causality / Rationale

Stationary Phase

C18 (L1) Hybrid Particle (e.g.,
BEH C18), 1.7 um

High pH stability is required as
basic mobile phases improve

peak shape for amines.

Mobile Phase A

10 mM Ammonium
Bicarbonate (pH 9.5)

High pH keeps the amine
neutral/less ionized, increasing

retention and separation factor.

Mobile Phase B

Acetonitrile (ACN)

Strong solvent strength to
elute the lipophilic N-isopropyl

impurity.

Shallow gradient required to

resolve the impurity which

Gradient 20% B to 80% B over 15 mins ] )
likely elutes on the tail of the
API.
_ 240 nm for the carbazole
Detection UV @ 240 nm & 285 nm

moiety; 285 nm for specificity.

Relative Retention (RRT)

~1.15-1.25

The isopropyl group adds
hydrophobicity, causing later
elution than Carvedilol.

Part 3: Mass Spectrometry (MS/MS) Profiling

Mass spectrometry provides the first tier of structural confirmation. We utilize Electrospray

lonization (ESI) in Positive Mode.

MS Data Summary

o Parent Carvedilol (MW): 406.47 Da

» N-Isopropyl Carvedilol (MW): 448.55 Da (+42 Da shift corresponding to C3H6)

Fragmentation Logic (MS2)
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In MS/MS, the fragmentation pattern confirms the location of the modification. The "N-

isopropyl" group is attached to the central nitrogen, affecting the fragmentation of the ethyl-

amine chain.
Structural . .
lon Type m/z (approx) . Diagnostic Value
Assighment
Confirms mass
Protonated Molecular )
[M+H]+ 449.2 | increase of +42 Da
on
(Isopropyl).
Often unchanged,
Carbazole-epoxide indicating the
Fragment A ~224.1 S
head group modification is NOT
on the carbazole ring.
Shifts in these
_ fragments suggest the
Fragment B ~150-180 Phenoxy-ethyl tail o
modification is on the
amine linker.
Loss of Isopropyl Definitive proof of the
Loss -43 Da ) propy ) P )
radical/group isopropyl moiety.
Part 4: NMR Spectroscopy (Structural Confirmation)

While MS confirms the mass, NMR provides the connectivity. The 1H-NMR spectrum of N-

Isopropyl Carvedilol will show distinct signals absent in the parent API.

Comparative NMR Table (DMSO-d6)

Note: Chemical shifts are representative estimates based on structural shielding/deshielding

effects.
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. N-Isopropyl
. Carvedilol (Parent) . .
Proton Assignment Carvedilol Analysis

3 (ppm) (Impurity) 3 (ppm)

The loss of the
) secondary amine
N-H (Amine) ~2.0 - 3.0 (Broad) Absent ]
proton confirms N-

substitution.

Diagnostic signal. The

methine proton of the
Isopropyl -CH

N/A ~3.0 - 3.5 (Septet isopropyl group,
(Methine) (Septet) propyl group

coupled to two

methyls.

Two equivalent methyl
Isopropyl -CH3 roups (6H
propy N/A ~1.1 - 1.3 (Doublet) g P (
(Methyls) integration). Strong

diagnostic doublet.

Unchanged. Confirms
Carbazole Aromatic 7.0 - 8.3 (Multiplet) 7.0 - 8.3 (Multiplet) the carbazole core is

intact.

Unchanged. Confirms
Phenoxy Aromatic 6.6 - 7.0 (Multiplet) 6.6 - 7.0 (Multiplet) the phenoxy tail is

intact.

Analytical Decision Workflow

The following DOT diagram outlines the logical flow for confirming the structure of N-Isopropyl
Carvedilol.
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Figure 2: Step-by-step analytical decision tree for structural confirmation.

Part 5: Regulatory & Control Strategy
ICH Q3A/Q3B Compliance

Under ICH guidelines, N-Isopropyl Carvedilol is considered a Process Related Impurity.
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e Reporting Threshold: 0.05% (or 0.10% depending on dose).
« Identification Threshold: 0.10% (requires structural evidence provided above).

 Qualification Threshold: 0.15% (requires safety/tox studies).

Control Measures

To mitigate the formation of this impurity during manufacturing:

e Solvent Swap: Avoid using Acetone in the final crystallization step if the secondary amine is
free. Use Ethyl Acetate or Isopropyl Alcohol (IPA) cautiously (IPA is less reactive than
acetone but can still participate in alkylation under extreme conditions, though acetone/Schiff
base formation is the primary risk).

e pH Control: Ensure the reaction environment does not favor Schiff base formation (avoid
acidic catalysis in the presence of ketones).

e Purging: If formed, the impurity is more lipophilic; it can be purged using a wash with a non-
polar solvent or by recrystallization from a polar solvent where the impurity remains in the
mother liquor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/226548427_Determination_of_Carvedilol_and_its_Impurities_in_Pharmaceuticals
https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf
https://www.benchchem.com/product/b600939?utm_src=pdf-body
https://veeprho.com/
https://www.jocpr.com/articles/synthesis-and-characterization-of-potential-impurities-in-key-intermediates-of-carvedilol-a-badrenergic-receptor.pdf
https://www.jocpr.com/articles/synthesis-and-characterization-of-potential-impurities-in-key-intermediates-of-carvedilol-a-badrenergic-receptor.pdf
http://www.jocpr.com/
https://www.benchchem.com/product/b600939?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. Carvedilol Impurities Manufacturers & Suppliers - Daicel Pharma Standards
[daicelpharmastandards.com]

2. jocpr.com [jocpr.com]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Structural Elucidation & Control of N-
Isopropyl Carvedilol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600939#chemical-structure-analysis-of-n-isopropyl-
carvedilol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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